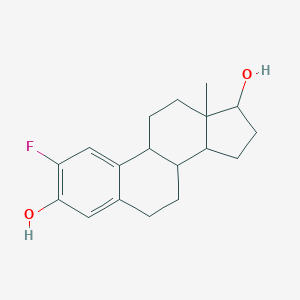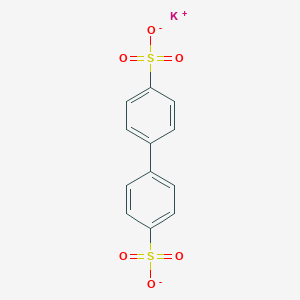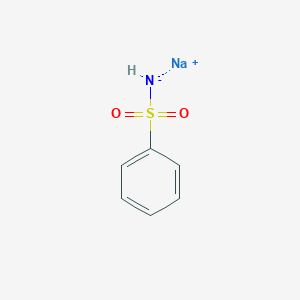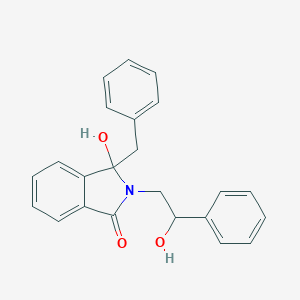
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, also known as BHPI, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This molecule has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin. This results in the disruption of microtubule formation, which is necessary for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have a significant impact on cell growth and division. In addition to its effects on cancer cells, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to inhibit the growth of bacteria and fungi. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. However, the synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is a complex process that requires several steps and specialized equipment. In addition, the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is not fully understood, which limits its potential for further development.
Direcciones Futuras
There are several future directions for research on 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone. One potential area of study is the optimization of the synthesis method to improve yield and reduce costs. Another area of research is the elucidation of the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, which could lead to the development of more effective therapeutic agents. Additionally, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone could be studied in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the reaction of 2-nitrobenzyl bromide with aniline in the presence of a base, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder. The resulting amine is then subjected to a cyclization reaction with phthalic anhydride to yield 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone.
Aplicaciones Científicas De Investigación
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has shown potential as a therapeutic agent in the treatment of cancer. In a study conducted by Zhang et al. (2018), 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Propiedades
Nombre del producto |
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone |
|---|---|
Fórmula molecular |
C21H17NO2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-benzyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO2/c23-20-18-13-7-8-14-19(18)21(24,17-11-5-2-6-12-17)22(20)15-16-9-3-1-4-10-16/h1-14,24H,15H2 |
Clave InChI |
NYERHQCGKCBJPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetramethyl indolizino[5',4',3':3,4,5]pyrazino[2,1,6-cd]indolizine-1,2,6,7-tetracarboxylate](/img/structure/B231025.png)


![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)








![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)